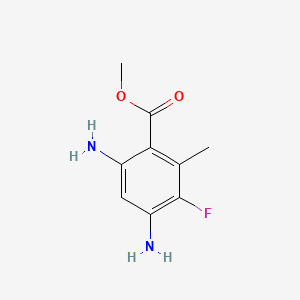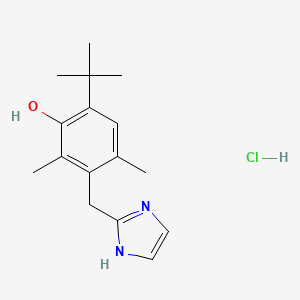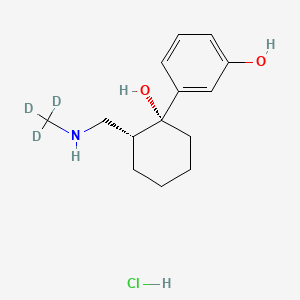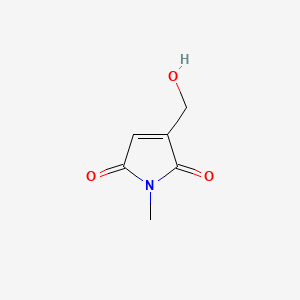
Guanfacine-13C, 15N3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanfacine-13C, 15N3 Hydrochloride is a labeled analogue of Guanfacine Hydrochloride, a centrally acting α-adrenoceptor agonist. This compound is primarily used as an internal standard for the quantification of guanfacine in various analytical applications, such as mass spectrometry. Guanfacine itself is known for its use in treating hypertension and attention deficit hyperactivity disorder (ADHD) due to its ability to bind to adrenergic receptors in the central nervous system .
Métodos De Preparación
The synthesis of Guanfacine-13C, 15N3 Hydrochloride involves the incorporation of isotopically labeled carbon (13C) and nitrogen (15N) atoms into the guanfacine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzeneacetamide and isotopically labeled reagents.
Catalysis and Condensation: The starting materials undergo catalysis and condensation reactions to form the intermediate compounds.
Ammonolysis: The intermediate compounds are then subjected to ammonolysis to introduce the guanidine group.
Purification: The final product is purified through various techniques to obtain this compound with high purity.
Análisis De Reacciones Químicas
Guanfacine-13C, 15N3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro groups on the benzene ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
Guanfacine-13C, 15N3 Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of guanfacine in various samples.
Biology: The compound is used in biological studies to investigate the pharmacokinetics and metabolism of guanfacine.
Medicine: In medical research, it helps in studying the efficacy and safety of guanfacine in treating conditions like hypertension and ADHD.
Mecanismo De Acción
Guanfacine-13C, 15N3 Hydrochloride, like guanfacine, acts as an agonist at α2A adrenergic receptors. This action reduces the effects of the sympathetic nervous system on the heart and circulatory system, leading to a decrease in blood pressure. In the treatment of ADHD, guanfacine stimulates postsynaptic α2A adrenergic receptors, inhibiting the production of cyclic AMP (cAMP) and closing hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This enhances the effectiveness of the signal of pyramidal neurons in the prefrontal cortex, improving working memory and attention .
Comparación Con Compuestos Similares
Guanfacine-13C, 15N3 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. Similar compounds include:
Guanfacine Hydrochloride: The non-labeled version of the compound, used for similar therapeutic purposes.
Clonidine: Another α2 adrenergic receptor agonist used to treat hypertension and ADHD.
Methyldopa: An α2 adrenergic receptor agonist used primarily for hypertension.
Dexmedetomidine: An α2 adrenergic receptor agonist used as a sedative and analgesic .
These compounds share similar mechanisms of action but differ in their specific applications, pharmacokinetics, and side effect profiles.
Propiedades
Número CAS |
1261393-21-8 |
|---|---|
Fórmula molecular |
C9H10Cl3N3O |
Peso molecular |
286.521 |
Nombre IUPAC |
N-[bis(azanyl)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i9+1,12+1,13+1,14+1; |
Clave InChI |
DGFYECXYGUIODH-SAKMQVQBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
Sinónimos |
N-(Aminoiminomethyl-13C, 15N3)-2,6-dichlorobenzeneacetamide Hydrochloride; N-Amidino-13C, 15N3-2-(2,6-dichlorophenyl)acetamide Hydrochloride; BS 100-141-13C, 15N3; [(2,6-Dichlorophenyl)acetyl]guanidine-13C, 15N3 Hydrochloride; Guanfascine-13C, 15N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)






